N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide
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Overview
Description
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide, a derivative of indole, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives, including this compound, is complex and multifaceted. These compounds interact with their targets, leading to various changes at the molecular and cellular levels
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Pharmacokinetics
The polar nature of the indole ring in indole derivatives suggests that the pharmacokinetic parameters of these compounds should be improved to a great extent .
Result of Action
The result of the action of this compound is likely to be diverse, given the wide range of biological activities associated with indole derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Butanamide Group: The final step involves the reaction of the substituted indole with butanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the butanamide moiety using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]butanamide
- N-[(1,2-dimethyl-1H-indol-3-yl)methyl]butanamide
- N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide
Comparison:
- Structural Differences: The position and type of substituents on the indole ring and the length of the alkyl chain in the amide group can vary among similar compounds.
- Biological Activity: These structural differences can lead to variations in biological activity, making N-[(1,2-dimethyl-1H-indol-5-yl)methyl]butanamide unique in its specific interactions and effects.
This compound stands out due to its specific substitution pattern and potential applications in various scientific fields
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17(14)3/h6-9H,4-5,10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEXVOVJJGMKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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